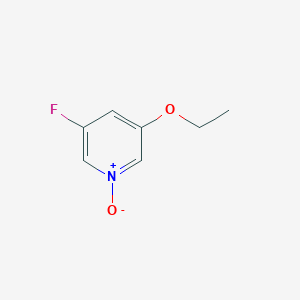

3-Ethoxy-5-fluoropyridine 1-oxide

Description

Properties

Molecular Formula |

C7H8FNO2 |

|---|---|

Molecular Weight |

157.14g/mol |

IUPAC Name |

3-ethoxy-5-fluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-7-3-6(8)4-9(10)5-7/h3-5H,2H2,1H3 |

InChI Key |

CDYYDUXOWVHKAB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C[N+](=C1)[O-])F |

Canonical SMILES |

CCOC1=CC(=C[N+](=C1)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

a. Substituent Effects on Reactivity and Stability

The table below compares 3-ethoxy-5-fluoropyridine 1-oxide with structurally related pyridine 1-oxide derivatives:

Key Observations :

- Fluorine vs. Nitro Groups : The 5-fluorine in 3-ethoxy-5-fluoropyridine 1-oxide provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in 4-nitro-pyridine 1-oxide. This difference reduces the former’s toxicity and oxidative instability, as nitro groups are prone to explosive decomposition .

- Ethoxy vs.

Optimization Challenges :

- highlights the importance of solvent and peroxide selection in pyridine 1-oxide oxidations. For instance, polar aprotic solvents (e.g., DMF) may improve yields for ethoxy-substituted derivatives, while nonpolar solvents could favor methyl or butyl analogs .

- Fluorine’s electronegativity may necessitate higher reaction temperatures or stronger electrophiles compared to non-fluorinated analogs .

Preparation Methods

Diazotization of 3-Ethoxy-5-aminopyridine

The amino group at position 5 is diazotized using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (-5°C to 5°C). The diazonium intermediate is highly reactive and requires immediate fluorination to prevent decomposition.

Fluorination via Balz-Schiemann Reaction

The diazonium salt is treated with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) to yield 3-ethoxy-5-fluoropyridine . This step typically achieves yields of 70–85% under controlled conditions (30–70°C, 30–60 minutes).

Oxidation to 1-Oxide

The final step involves oxidizing the pyridine ring using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example, stirring 3-ethoxy-5-fluoropyridine with 30% H₂O₂ at 60°C for 12 hours produces the 1-oxide derivative with 65–75% yield.

An alternative route leverages halogenated intermediates for ethoxy group introduction, as seen in the synthesis of 2-bromo-5-fluoro-6-picoline.

Bromination of 5-Fluoropyridine 1-Oxide

Direct bromination of 5-fluoropyridine 1-oxide using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively substitutes position 3, yielding 3-bromo-5-fluoropyridine 1-oxide .

Nucleophilic Substitution with Ethoxide

The bromine atom is replaced via reaction with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80–100°C. This SNAr (nucleophilic aromatic substitution) proceeds efficiently due to the electron-withdrawing effects of the fluorine and N-oxide groups, affording 3-ethoxy-5-fluoropyridine 1-oxide in 60–75% yield.

Direct Oxidation of 3-Ethoxy-5-fluoropyridine

For substrates where the N-oxide group is introduced late-stage, pre-functionalized pyridines are oxidized under mild conditions.

Synthesis of 3-Ethoxy-5-fluoropyridine

Starting from 3-hydroxy-5-fluoropyridine , ethylation is achieved using ethyl bromide (EtBr) and potassium carbonate (K₂CO₃) in acetone. The hydroxyl group at position 3 is replaced with ethoxy, yielding 3-ethoxy-5-fluoropyridine (85–90% yield).

Selective Oxidation to 1-Oxide

Oxidation with mCPBA in dichloromethane (20–25°C, 6–8 hours) selectively forms the N-oxide without disturbing the ethoxy or fluorine substituents. This method avoids over-oxidation and achieves 70–80% isolated yield.

Comparative Analysis of Methods

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.